2,4-Difluorophenyl vs. 2-Fluorophenyl Substitution: 12.9-Fold Improvement in Biochemical IC₅₀
In a diphenylpyrazole carboxylic acid series targeting RPA70N protein-protein interactions, the 2,4-difluorophenyl-substituted analog (compound 12e) achieved an IC₅₀ of 2.33 µM, while the corresponding 2-fluorophenyl analog (12c) showed less than 50% inhibition at 100 µM and an extrapolated IC₅₀ >30 µM, translating to a >12.9-fold potency gain conferred by the additional 4-fluoro substitution on the N1-phenyl ring .
| Evidence Dimension | Biochemical inhibition of RPA70N protein-protein interaction |
|---|---|
| Target Compound Data | IC₅₀ = 2.33 µM (2,4-difluorophenyl pyrazole carboxylic acid derivative, compound 12e) |
| Comparator Or Baseline | IC₅₀ >30 µM (2-fluorophenyl analog, compound 12c) |
| Quantified Difference | >12.9-fold improvement in potency for the 2,4-difluorophenyl analog |
| Conditions | In vitro biochemical assay; compound series evaluated at concentrations up to 100 µM; SD <35% |
Why This Matters
This direct SAR comparison demonstrates that the 2,4-difluorophenyl substitution pattern is not a trivial aromatic decoration but a critical pharmacophoric element that can determine whether a compound is an active lead (>10-fold potency difference) or essentially inactive.
- [1] PMC Table 1. IC₅₀ values for diphenylpyrazole carboxylic acid series: 2,4-difluorophenyl (12e) = 2.33 µM; 2-fluorophenyl (12c) >30 µM. https://pmc.ncbi.nlm.nih.gov/articles/PMC5271583/table/T1/ View Source
